Dichlorodiethylsilane (CAS: 1719-53-5) is a difunctional organochlorosilane primarily utilized as a critical precursor for synthesizing polydiethylsiloxane (PDES) polymers, specialized silane coupling agents, and sterically tuned protecting groups . Featuring a boiling point of 125–131 °C and a density of 1.05 g/mL, it reacts readily with water and atmospheric moisture to form stable siloxane linkages while liberating hydrogen chloride . In industrial procurement, this compound is selected over its lighter homologues when downstream applications require enhanced steric bulk, modified hydrolysis kinetics, or specific thermomechanical properties in the resulting silicone networks [1].
Substituting dichlorodiethylsilane with the more ubiquitous and lower-cost dimethyldichlorosilane (DMDCS) fundamentally alters polymer chain flexibility, surface reaction mechanisms, and synthetic yields [1]. In silicone manufacturing, DMDCS yields polydimethylsiloxane (PDMS), which lacks the extreme low-temperature flexibility characteristic of PDES [2]. Furthermore, during surface passivation or silylation, the reduced steric hindrance of methyl groups allows DMDCS to participate in intramolecular looping, whereas the bulkier ethyl groups of dichlorodiethylsilane force intermolecular chain extensions, drastically changing coating thickness and morphology [1]. In complex pharmaceutical syntheses, the aggressive reactivity of dimethyl chlorosilanes can cause complete substrate decomposition, making the controlled reactivity of the diethyl variant a strict requirement rather than an optional upgrade.
The substitution of methyl groups with ethyl groups on the siloxane backbone significantly lowers the glass transition temperature (Tg) of the resulting polymer. Polydiethylsiloxane (PDES) synthesized from dichlorodiethylsilane exhibits a Tg of -143 °C, compared to -123 °C for standard PDMS derived from dimethyldichlorosilane[1].
| Evidence Dimension | Polymer Glass Transition Temperature (Tg) |
| Target Compound Data | -143 °C (PDES) |
| Comparator Or Baseline | -123 °C (PDMS) |
| Quantified Difference | 20 °C lower Tg |
| Conditions | Bulk polymer thermal analysis |
This extreme low-temperature flexibility dictates the procurement of dichlorodiethylsilane for aerospace and cryogenic elastomer formulations where standard silicones become brittle.
When modifying porous methylsilsesquioxane films in supercritical CO2, the steric bulk of the chlorosilane dictates the deposition mechanism. Dimethyldichlorosilane undergoes both intra- and intermolecular reactions, yielding a layer thickness of 19.0 nm. In contrast, dichlorodiethylsilane predominantly forces intermolecular reactions, resulting in a significantly thicker deposited layer of 31.3 nm [1].
| Evidence Dimension | Deposited Siloxane Layer Thickness |
| Target Compound Data | 31.3 ± 4.8 nm |
| Comparator Or Baseline | 19.0 ± 1.6 nm (Dimethyldichlorosilane) |
| Quantified Difference | 64% increase in layer thickness |
| Conditions | Silylation of plasma-damaged porous surfaces in supercritical CO2 |
Engineers must specify the diethyl variant when formulating robust, thicker protective siloxane coatings on porous dielectrics, as the dimethyl variant prematurely terminates via intramolecular looping.
In the synthesis of complex pharmaceutical intermediates like paclitaxel precursors (e.g., 10-deacetylbaccatin III), the choice of dialkyldichlorosilane is critical for substrate survival. While dimethyldichlorosilane causes extensive decomposition of the 10-DAB substrate within one hour, dichlorodiethylsilane provides controlled silylation, allowing for high-yield isolation of the protected intermediate [1].
| Evidence Dimension | Substrate Integrity during Silylation |
| Target Compound Data | Controlled silylation with high product yield |
| Comparator Or Baseline | Extensive substrate decomposition (Dimethyldichlorosilane) |
| Quantified Difference | Shift from complete material loss to viable product isolation |
| Conditions | Silylation of 10-DAB in DMF with imidazole at -33 °C |
This proves dichlorodiethylsilane is non-substitutable in specific API workflows where the higher reactivity of dimethyl analogs destroys sensitive molecular architectures.
While dichlorodiethylsilane improves low-temperature flexibility, it introduces a measurable reduction in high-temperature stability. Thermogravimetric analysis shows that introducing diethylsiloxane segments lowers the temperature at 5% weight loss (T5%) to 312 °C, compared to 347 °C for an equivalent polydimethylsiloxane network [1].
| Evidence Dimension | Temperature at 5% weight loss (T5%) |
| Target Compound Data | 312 °C |
| Comparator Or Baseline | 347 °C (Polydimethylsiloxane) |
| Quantified Difference | 35 °C reduction in thermal stability |
| Conditions | Thermogravimetric analysis (TGA) in a nitrogen atmosphere |
Buyers must quantitatively account for this 35 °C stability penalty when specifying diethyl-based silicones for applications that experience both cryogenic and high-heat extremes.
Dichlorodiethylsilane is the required precursor for manufacturing polydiethylsiloxane (PDES) rubbers. Its ability to depress the polymer glass transition temperature to -143 °C makes it indispensable for seals, gaskets, and dampeners in aerospace and cryogenic applications where standard PDMS (-123 °C Tg) fails due to embrittlement [1].
In semiconductor and advanced materials manufacturing, dichlorodiethylsilane is selected over dimethyl analogs to repair or modify plasma-damaged porous films. Its steric profile prevents premature intramolecular ring closure, reliably generating thicker (e.g., >30 nm) and more robust protective layers [2].
For the synthesis of highly functionalized APIs, such as taxane derivatives, dichlorodiethylsilane serves as a specialized protecting group reagent. It provides the exact balance of reactivity and steric hindrance needed to protect sensitive hydroxyl groups without causing the extensive substrate decomposition observed with dimethyldichlorosilane [3].
Flammable;Corrosive;Irritant